molecular formula C5H8O4 B14486409 2-Formyl-3-methoxypropanoic acid CAS No. 65675-21-0

2-Formyl-3-methoxypropanoic acid

Katalognummer: B14486409
CAS-Nummer: 65675-21-0
Molekulargewicht: 132.11 g/mol
InChI-Schlüssel: QETKGJFMENOVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formyl-3-methoxypropanoic acid is an organic compound characterized by the presence of both an aldehyde group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methoxypropionaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of oxidizing agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be further oxidized to form a carboxylic acid, resulting in the formation of 3-methoxypropanoic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products:

    Oxidation: 3-Methoxypropanoic acid.

    Reduction: 2-Hydroxymethyl-3-methoxypropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Formyl-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aldehydes and carboxylic acids.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-formyl-3-methoxypropanoic acid involves its interaction with various molecular targets and pathways:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.

    Carboxylic Acid Group: The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

    3-Methoxypropanoic Acid: Lacks the aldehyde group, making it less reactive in certain types of reactions.

    2-Formylpropanoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.

    3-Formyl-2-methoxypropanoic Acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness: 2-Formyl-3-methoxypropanoic acid is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

65675-21-0

Molekularformel

C5H8O4

Molekulargewicht

132.11 g/mol

IUPAC-Name

2-formyl-3-methoxypropanoic acid

InChI

InChI=1S/C5H8O4/c1-9-3-4(2-6)5(7)8/h2,4H,3H2,1H3,(H,7,8)

InChI-Schlüssel

QETKGJFMENOVCI-UHFFFAOYSA-N

Kanonische SMILES

COCC(C=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.